3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1-(3-fluorophenyl)urea
Description
3-[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]-1-(3-fluorophenyl)urea is a urea derivative featuring a pyrrolidin-5-one (pyrrolidinone) core substituted with a 4-chlorophenyl group at the 1-position and a 3-fluorophenyl group attached via the urea moiety. Its molecular formula is C₁₇H₁₄ClFN₂O₂, with a calculated molecular weight of 332.78 g/mol and an [M+H]+ ion at m/z 333.8 (estimated).
Properties
IUPAC Name |
1-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-3-(3-fluorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFN3O2/c18-11-4-6-15(7-5-11)22-10-14(9-16(22)23)21-17(24)20-13-3-1-2-12(19)8-13/h1-8,14H,9-10H2,(H2,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQALLGSGBRLWIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Cl)NC(=O)NC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1-(3-fluorophenyl)urea is a synthetic organic molecule notable for its complex structure, which includes a pyrrolidinone ring and urea functional group. This unique arrangement contributes to its potential biological activities, making it an interesting subject for pharmacological research. The molecular formula is with a molecular weight of approximately 347.8 g/mol .
Structural Characteristics
The compound features:
- A pyrrolidinone ring , which is known for its role in various biological activities.
- Aromatic substituents: 4-chlorophenyl and 3-fluorophenyl , enhancing its interaction with biological targets.
Biological Activities
Research indicates that this compound exhibits several significant biological activities, including:
- Enzyme Inhibition : Preliminary studies suggest potential modulation of enzyme activity, particularly in relation to acetylcholinesterase (AChE) and urease. Compounds structurally related to this one have shown strong inhibitory effects against these enzymes, indicating that further exploration could reveal similar properties .
- Antibacterial Properties : Similar compounds have demonstrated moderate to strong antibacterial activity against various strains such as Salmonella typhi and Bacillus subtilis. The presence of the chlorophenyl group may play a crucial role in enhancing this activity .
- Binding Interactions : Docking studies have indicated that the compound may interact effectively with proteins such as bovine serum albumin (BSA), which is essential for understanding its pharmacokinetics and therapeutic potential .
Case Studies and Experimental Data
Several studies have focused on the synthesis and biological evaluation of compounds related to This compound :
- Synthesis : The synthesis typically involves multi-step organic reactions, often utilizing automated reactors to improve yield and efficiency .
- Biological Evaluation : In vitro assays have shown that similar compounds possess strong inhibitory effects on urease with IC50 values significantly lower than standard inhibitors, suggesting that this compound could be a promising candidate for drug development .
Table of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and physicochemical properties of 3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1-(3-fluorophenyl)urea are compared below with three thiazole-containing urea derivatives from a 2013 study (). These compounds share the urea scaffold but differ in core heterocycles and substituents, providing insights into the impact of structural modifications.
Table 1: Structural and Physicochemical Comparisons
Key Observations
Core Structure Differences: The target compound employs a pyrrolidinone core, a non-aromatic lactam ring, which contrasts with the thiazole (aromatic heterocycle) in compounds 8a–8c. The pyrrolidinone’s lack of aromaticity may reduce planarity and alter solubility or binding interactions compared to thiazole-containing analogues.
Substituent Effects :
- Halogenation Patterns :
- The target compound’s 3-fluorophenyl and 4-chlorophenyl substituents differ from the mixed chloro/fluoro patterns in 8a–8c. For example, 8c features a 3-chloro-4-fluorophenyl group, which introduces steric and electronic effects distinct from the target’s meta-fluorine and para-chlorine arrangement.
- Thiazole vs. Pyrrolidinone:
- The thiazole core in 8a–8c includes a chloromethyl group, absent in the target compound. This substituent may enhance reactivity (e.g., nucleophilic substitution) or influence metabolic stability.
Molecular Weight and Yield: The target compound’s calculated molecular weight (332.78 g/mol) is significantly lower than thiazole-based analogues (362.1–412.0 g/mol), primarily due to the absence of the sulfur-containing thiazole and chloromethyl group. Yields for 8a–8c range from 50.3% to 58.1%, suggesting moderate synthetic efficiency for thiazole derivatives. No yield data are available for the target compound.
Structural Geometry: provides bond-angle data for a structurally unrelated pyrazole derivative, highlighting the importance of torsional angles in molecular conformation. thiazole’s rigidity) may influence intermolecular interactions .
Implications for Drug Design
- Pyrrolidinone vs. Thiazole: The pyrrolidinone core may offer improved solubility due to its polar lactam group, whereas thiazoles enhance aromatic stacking interactions.
- Halogen Positioning : Meta- and para-substituted halogens (as in the target) could optimize target binding compared to ortho-substituted variants, which may introduce steric hindrance.
- Molecular Weight : The target’s lower molecular weight aligns with Lipinski’s "Rule of Five" guidelines, suggesting better oral bioavailability than heavier thiazole analogues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
